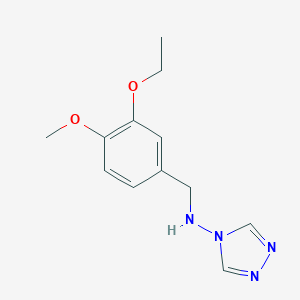
N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and antitumor effects by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine exhibits significant antioxidant activity. It has also been found to have inhibitory effects on the growth of certain bacterial and fungal strains. In addition, the compound has been shown to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine. One area of interest is its potential as a corrosion inhibitor for metal surfaces. Another potential direction is the synthesis of metal complexes using this compound as a ligand. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antimicrobial and antitumor agent.
Méthodes De Synthèse
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydrazine hydrate to produce 3-ethoxy-4-methoxybenzaldehyde hydrazone. This hydrazone is then reacted with 1,2,4-triazole-4-amine in the presence of a catalyst to yield N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine.
Applications De Recherche Scientifique
N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and antioxidant properties. It has also been investigated for its potential as a corrosion inhibitor and as a ligand for the synthesis of metal complexes.
Propriétés
Formule moléculaire |
C12H16N4O2 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C12H16N4O2/c1-3-18-12-6-10(4-5-11(12)17-2)7-15-16-8-13-14-9-16/h4-6,8-9,15H,3,7H2,1-2H3 |
Clé InChI |
PUUZOGZFNZDOSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNN2C=NN=C2)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNN2C=NN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)